4-(Chloromethyl)pyridine hydrochloride
Overview
Description
4-(Chloromethyl)pyridine hydrochloride: is an organic compound with the molecular formula C6H6ClN · HCl . It is a derivative of pyridine, where a chloromethyl group is attached to the fourth position of the pyridine ring. This compound is widely used in organic synthesis, pharmaceuticals, and agrochemicals due to its reactivity and versatility .
Mechanism of Action
Target of Action
4-(Chloromethyl)pyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride , is a chemical compound used as an important organic raw material in the production of high-value fine chemical products . .
Mode of Action
It’s known that chloromethyl groups can react with amines, alcohols, and thiols, potentially modifying biomolecules in a biological system .
Biochemical Pathways
Given its reactivity, it could potentially interfere with various biochemical pathways depending on the specific biological context .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its bioavailability and pharmacokinetics.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy. It is also known to be stable in air but decomposes when heated .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(Chloromethyl)pyridine hydrochloride are not fully understood yet. It is known that it can interact with various biomolecules in the cell. For instance, it can form 4-picolyl esters with carboxyl termini of peptides . This interaction aids in the separation and purification of peptides, suggesting that this compound may interact with enzymes and proteins involved in peptide synthesis and degradation.
Molecular Mechanism
It is known to form 4-picolyl esters with carboxyl termini of peptides
Metabolic Pathways
It is known to interact with peptides , suggesting that it may be involved in peptide metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)pyridine hydrochloride typically involves the following steps :
Oxidation of 4-methylpyridine: 4-methylpyridine is oxidized to 4-picolinic acid using potassium permanganate in water at 75-80°C.
Esterification: The 4-picolinic acid is then esterified with methanol under acidic conditions to form methyl pyridine-4-carboxylate.
Reduction: The ester is reduced to 4-pyridinemethanol.
Chlorination: Finally, 4-pyridinemethanol reacts with thionyl chloride to produce this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed:
Scientific Research Applications
4-(Chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as a reagent for the protection of carboxyl termini of peptides, forming 4-picolyl esters which aid in separation and purification.
Biology: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of high-value fine chemicals, dyes, and fragrances.
Comparison with Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 3-(Chloromethyl)pyridine hydrochloride
- 4-(Bromomethyl)pyridine hydrobromide
Comparison:
- Reactivity: 4-(Chloromethyl)pyridine hydrochloride is more reactive than its 2- and 3-chloromethyl counterparts due to the position of the chloromethyl group on the pyridine ring .
- Applications: While all these compounds are used in organic synthesis, this compound is preferred for peptide synthesis and as a protecting group due to its stability and ease of removal .
Properties
IUPAC Name |
4-(chloromethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHKVKPZQKYREU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171264 | |
Record name | 4-(Chloromethyl)pyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-51-1 | |
Record name | 4-Picolyl chloride hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1822-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloromethylpyridine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1822-51-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Chloromethyl)pyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)pyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-(Chloromethyl)pyridine hydrochloride in a chemical synthesis context?
A1: this compound serves as a versatile protecting group for various functional groups in organic synthesis. It effectively protects alcohols [], phenols [], thiols [], and carboxylic acids [], allowing for selective chemical transformations at other sites within a molecule.
Q2: The provided research mentions a four-step synthesis of this compound. Could you elaborate on the key transformation and its significance?
A2: A crucial step involves converting 4-pyridinemethanol to this compound using thionyl chloride (SOCl2) []. This reaction replaces the hydroxyl group (-OH) of the alcohol with a chlorine atom (-Cl), yielding the desired product. This transformation is significant as it introduces a reactive handle (the chlorine atom) that facilitates further chemical reactions, particularly nucleophilic substitutions, making the molecule a valuable synthetic intermediate.
Q3: Can you provide insights from the research on the structural characterization of this compound?
A3: While the provided abstracts don't delve deep into detailed spectroscopic analysis, one study mentions utilizing FT-IR and FT-RAMAN spectroscopy to confirm the vibrational frequencies obtained from DFT (Density Functional Theory) calculations []. These techniques help confirm the presence of specific functional groups and provide information about the molecule's vibrational modes, contributing to its structural characterization. Additionally, the study employed NMR (Nuclear Magnetic Resonance) spectroscopy, specifically 13C and 1H NMR, to gain a deeper understanding of the molecule's structure at the atomic level [].
Q4: The research highlights the use of computational chemistry in understanding this compound. Can you elaborate on the specific computational methods employed and their implications?
A4: One study employed DFT calculations using the B3LYP 6-311++G (d,p) basis set to investigate the structural, optical, and biological properties of this compound []. DFT calculations enabled the researchers to predict molecular geometry, bond lengths, bond angles, and electronic properties. Comparing these theoretical predictions with experimental data, such as XRD results for bond lengths and angles, helped validate the accuracy of the chosen computational method [].
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